molecular formula C22H23ClN2O2 B2638893 (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide CAS No. 1323140-59-5

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

Cat. No. B2638893
CAS RN: 1323140-59-5
M. Wt: 382.89
InChI Key: SIQXMIUJAVECCG-VXPUYCOJSA-N
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Description

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide, also known as Z-NPCOP, is an organic compound with a unique structure and properties. It belongs to the family of piperidines, a group of heterocyclic compounds containing nitrogen and oxygen atoms in a ring structure. Z-NPCOP has an interesting range of applications in the fields of organic chemistry and biochemistry. This compound has been studied extensively in recent years due to its potential as an anti-cancer agent, an anti-inflammatory agent, and as a potential inhibitor of enzymes.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of novel benzamides , including derivatives similar to the specified compound, demonstrating their potential through structural determination and analysis. These compounds showed diverse geometries and exhibited significant antibacterial activity against a variety of bacterial strains, indicating the potential of such benzamides in medicinal chemistry (Khatiwora et al., 2013).

Bioactivity and Therapeutic Potential

  • Research into benzamide derivatives has highlighted their role as potential therapeutic agents. For instance, the synthesis and structural characterization of N-piperidine benzamides CCR5 antagonists have been explored, showing promising bioactivities that could be leveraged in drug discovery for treating diseases related to the CCR5 receptor (Cheng De-ju, 2015).
  • Another study demonstrated the anti-inflammatory and anti-arrhythmic properties of piperidine-based derivatives, underlining the diverse pharmacological applications of benzamide compounds and their derivatives. These findings suggest potential therapeutic applications in addressing inflammation and arrhythmic conditions (H. Abdel‐Aziz et al., 2009).

Drug Design and Optimization

  • Efforts in drug design and optimization have led to the development of benzamide derivatives as selective serotonin 4 receptor agonists, emphasizing their significance in modulating serotonin levels, which could impact treatments for gastrointestinal motility disorders and potentially other serotonin-related conditions (S. Sonda et al., 2004).

properties

IUPAC Name

N-[(Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXMIUJAVECCG-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide

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